4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline
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Overview
Description
4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This particular compound is characterized by the presence of a chloro group, a fluorobenzoyl group, and a decahydro-1-phenyl group, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the use of metal catalysts, such as palladium, to facilitate the coupling of different organic fragments .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline undergoes various chemical reactions, including:
Substitution: The chloro and fluorobenzoyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized isoquinoline derivatives, while reduction results in reduced isoquinoline compounds .
Scientific Research Applications
4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler analog without the chloro, fluorobenzoyl, and decahydro-1-phenyl groups.
Quinoline: A structural isomer of isoquinoline with different chemical properties.
Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.
Uniqueness
4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and fluorobenzoyl groups, along with the decahydro-1-phenyl moiety, makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFNO/c23-22-13-5-4-8-19(22)20(16-6-2-1-3-7-16)25(15-14-22)21(26)17-9-11-18(24)12-10-17/h1-3,6-7,9-12,19-20H,4-5,8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLNKFVUOFWRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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